3,4-Dimethoxybenzaldehyde oxime
Overview
Description
3,4-Dimethoxybenzaldehyde oxime is an organic compound with the chemical formula C9H11NO3. It is a white crystalline solid with a melting point of 85-87°C
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzaldehyde oxime can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3,4-Dimethoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzaldehyde oxime involves its interaction with molecular targets through its oxime group. This interaction can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. For instance, in the presence of enzymes like lignin peroxidase, it can undergo oxidative cleavage, leading to the formation of reactive species that can interact with cellular components .
Comparison with Similar Compounds
Veratraldehyde (3,4-Dimethoxybenzaldehyde): Shares the same benzaldehyde core but lacks the oxime group.
Methylvanillin: Another methoxy-substituted benzaldehyde derivative.
Uniqueness: 3,4-Dimethoxybenzaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
2169-98-4 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(NZ)-N-[(3,4-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-6,11H,1-2H3/b10-6- |
InChI Key |
LHZIVRAMZJJLAP-POHAHGRESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\O)OC |
SMILES |
COC1=C(C=C(C=C1)C=NO)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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